4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate
Overview
Description
4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate is a chemical compound with the molecular formula C9H10F3NO3S and a molecular weight of 269.24 g/mol . This compound is known for its unique structure, which includes a pyridinium ion with an ethenyl group and a trifluoromethanesulfonate counterion. It is primarily used in research settings and has various applications in chemistry and materials science.
Preparation Methods
The synthesis of 4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate typically involves the reaction of 4-vinylpyridine with methyl iodide to form 1-methyl-4-vinylpyridinium iodide. This intermediate is then treated with silver trifluoromethanesulfonate to yield the desired product . The reaction conditions generally include:
Temperature: Room temperature
Solvent: Acetonitrile or other polar solvents
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Material Synthesis: It is used in the synthesis of advanced materials, including ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of 4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The pyridinium ion can participate in electron transfer processes, while the ethenyl group can undergo addition or substitution reactions. The trifluoromethanesulfonate counterion stabilizes the compound and enhances its solubility in polar solvents.
Comparison with Similar Compounds
Similar compounds to 4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate include other pyridinium salts such as:
- 1-Methyl-4-vinylpyridinium chloride
- 1-Methyl-4-vinylpyridinium bromide
- 1-Methyl-4-vinylpyridinium tetrafluoroborate
These compounds share similar structural features but differ in their counterions, which can influence their reactivity and applications. The trifluoromethanesulfonate counterion in this compound provides unique properties such as enhanced solubility and stability, making it distinct from its analogs .
Properties
IUPAC Name |
4-ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N.CHF3O3S/c1-3-8-4-6-9(2)7-5-8;2-1(3,4)8(5,6)7/h3-7H,1H2,2H3;(H,5,6,7)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNLXNXDMUZRCG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=C.C(F)(F)(F)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.